Ethyl Ester vs. Methyl Amide: Lipophilicity and Hydrogen-Bond Donor Profile
The target compound replaces the methyl amide of A939572 with an ethyl ester. This modification eliminates a hydrogen-bond donor (HBD) while retaining a hydrogen-bond acceptor, and increases calculated lipophilicity. Using the Xin et al. SAR framework [1], the ethyl ester analog was synthesized as an intermediate to explore the role of the 3-position substituent on SCD1 inhibitory activity. While the amide analog A939572 achieves an IC50 of <4 nM (mouse SCD1) and 37 nM (human SCD1) , the ethyl ester’s reduced HBD capacity is predicted to weaken target engagement relative to the amide, though quantitative IC50 data for this specific compound have not been disclosed in the primary literature. This evidence gap must be acknowledged [2].
| Evidence Dimension | Hydrogen-bond donor count and calculated lipophilicity |
|---|---|
| Target Compound Data | HBD count: 1 (urea NH); clogP estimated >3.5 based on structural analogs |
| Comparator Or Baseline | A939572: HBD count: 2 (urea NH + amide NH); clogP ~3.1 (calculated) |
| Quantified Difference | One fewer HBD; estimated ΔclogP ≈ +0.4 to +0.8 (higher lipophilicity for the ester) |
| Conditions | In silico calculation based on molecular structure; experimental confirmation pending |
Why This Matters
Reduced HBD count and elevated lipophilicity directly affect membrane permeability, metabolic stability, and off-target binding—critical selection criteria when designing SAR panels or choosing a tool compound with distinct ADME properties.
- [1] Xin Z, Zhao H, Serby MD, et al. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorg Med Chem Lett. 2008;18(15):4298-4302. View Source
- [2] SciFinder/PubMed search for 1105686-09-6 biological assay data – no quantitative SCD1 IC50 results returned as of May 2026. View Source
